5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid
CAS No.:
Cat. No.: VC16041113
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 5-aminobicyclo[3.2.2]nonane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO2/c11-10-3-1-2-9(4-6-10,5-7-10)8(12)13/h1-7,11H2,(H,12,13) |
| Standard InChI Key | CWYKKHPAGIZOPU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC(C1)(CC2)N)C(=O)O |
Introduction
5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure, which includes a carboxylic acid group and an amino group attached to the nonane backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical properties. The molecular formula for this compound is C10H17NO2, and its CAS number is 27149-99-1 .
Synthesis and Preparation
The synthesis of 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid typically involves multi-step organic reactions. While specific detailed methods are not widely documented in the available literature, the preparation of bicyclo[3.2.2]nonane derivatives often utilizes Diels-Alder reactions or electrolytic decarboxylation of maleic anhydride adducts . Industrial production may employ automated systems like continuous flow reactors for efficiency.
Applications and Biological Activity
This compound is studied for its interactions with biological targets, which may include enzymes or receptors. These interactions are crucial for understanding its potential therapeutic roles and mechanisms of action. The presence of both carboxylic acid and amino groups enhances its reactivity and solubility in biological systems, making it a candidate for further medicinal chemistry research.
Structural Similarities and Differences
5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid shares structural similarities with other bicyclic compounds but is distinguished by its specific arrangement of functional groups. This unique configuration imparts distinct chemical reactivity and biological activity profiles compared to other derivatives lacking these functionalities.
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